
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is a synthetic peptide composed of six amino acids: L-glutamine, glycine, glycine, L-isoleucine, L-proline, and L-valine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification.
化学反応の分析
Types of Reactions
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like proline and valine.
Reduction: Reduction of any disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation might result in modified side chains.
科学的研究の応用
Biochemistry: Studying protein-protein interactions, enzyme-substrate interactions, and peptide folding.
Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Medicine: Exploring its use in drug delivery systems or as a therapeutic agent for specific diseases.
Industry: Utilizing its properties in the development of biomaterials or as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the peptide’s intended use, such as inhibiting enzymes, blocking receptor sites, or modulating signaling pathways.
類似化合物との比較
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme (ACE) inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also an ACE inhibitor with potential cardiovascular benefits.
Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease.
Uniqueness
L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which may confer distinct biological activities and therapeutic potential compared to other peptides. Its combination of amino acids could result in unique interactions with biological targets, making it a valuable compound for further research.
特性
CAS番号 |
592523-44-9 |
|---|---|
分子式 |
C25H43N7O8 |
分子量 |
569.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H43N7O8/c1-5-14(4)21(24(38)32-10-6-7-16(32)23(37)31-20(13(2)3)25(39)40)30-19(35)12-28-18(34)11-29-22(36)15(26)8-9-17(27)33/h13-16,20-21H,5-12,26H2,1-4H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,35)(H,31,37)(H,39,40)/t14-,15-,16-,20-,21-/m0/s1 |
InChIキー |
HUEUSJYGNHEWCJ-XUHKJIGQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


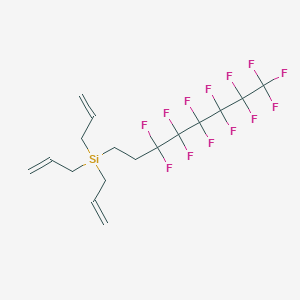
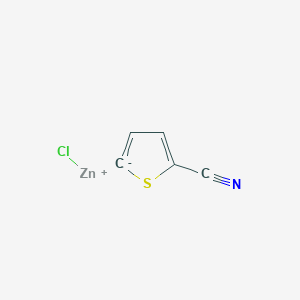
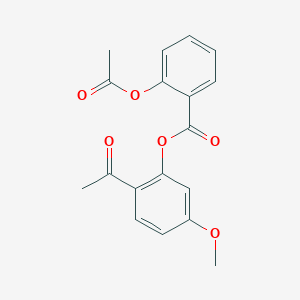
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
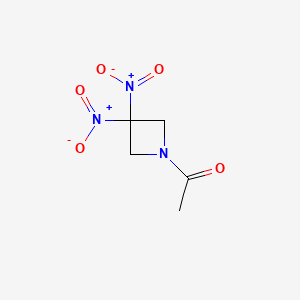
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
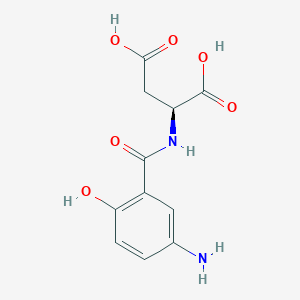
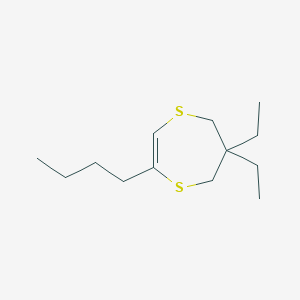
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
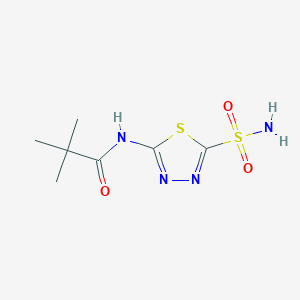
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
